molecular formula C9H14O2S B6171027 tert-butyl 2,5-dihydrothiophene-3-carboxylate CAS No. 797038-41-6

tert-butyl 2,5-dihydrothiophene-3-carboxylate

Cat. No.: B6171027
CAS No.: 797038-41-6
M. Wt: 186.3
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Description

Tert-butyl 2,5-dihydrothiophene-3-carboxylate is a heterocyclic organic compound with the molecular formula C9H14O2S. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-dihydrothiophene-3-carboxylate typically involves the reaction of thiophene derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Scientific Research Applications

Tert-butyl 2,5-dihydrothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the functional groups present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2,5-dihydrothiophene-3-carboxylate is unique due to the presence of both the tert-butyl ester and the dihydrothiophene ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

797038-41-6

Molecular Formula

C9H14O2S

Molecular Weight

186.3

Purity

95

Origin of Product

United States

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